7-hydroxy-L-tryptophan

Oncology Tumor Metabolism Enzymatic Prodrug Activation

Procure 7-Hydroxy-L-tryptophan (7-HTP) for its unique mechanism as a tryptophan hydroxylase (TPH)-activated cytotoxic prodrug. Unlike 5-HTP or L-tryptophan, only the 7-hydroxy regioisomer is converted by TPH into 5,7-dihydroxytryptamine, a potent and selective cytotoxin for serotonin-producing tumors (e.g., carcinoids, small cell lung carcinomas). Essential for preclinical drug development, enzyme mechanism studies, and as a certified reference standard in HPLC method validation. Substitution with any other regioisomer compromises experimental accuracy and biological specificity.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 25198-02-1
Cat. No. B3050334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-L-tryptophan
CAS25198-02-1
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N
InChIInChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16)/t8-/m0/s1
InChIKeyVQSRKJZICBNQJG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-L-tryptophan (CAS 25198-02-1): A Non-Proteinogenic Amino Acid with Documented Position-Specific Metabolic Fate for Oncology and Analytical Research


7-Hydroxy-L-tryptophan (7-HTP) is an optically active, non-proteinogenic L-alpha-amino acid and a regiospecific hydroxylated derivative of the essential amino acid L-tryptophan, distinguished by a hydroxy group at the 7-position of its indole ring . This precise structural modification confers a distinct metabolic fate: it serves as an alternative substrate for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, leading to its conversion into the potent cytotoxin 5,7-dihydroxytryptamine in cells expressing TPH . This unique pathway underpins its primary research application as a highly specific, enzyme-activated cytotoxic agent against serotonin-producing tumors such as carcinoids and small cell lung carcinomas . Its availability as a purified, characterized reference standard further supports analytical method development for complex biological matrices .

7-Hydroxy-L-tryptophan: Why L-Tryptophan, 5-HTP, and Positional Isomers Cannot Be Used Interchangeably


Generic substitution of 7-hydroxy-L-tryptophan (7-HTP) with L-tryptophan, 5-hydroxytryptophan (5-HTP), or other hydroxylated regioisomers is scientifically untenable due to fundamental differences in enzymatic processing and resultant biological activity. 7-HTP is a unique pro-drug substrate for tryptophan hydroxylase (TPH) that is converted in situ to the cytotoxic 5,7-dihydroxytryptamine, a mechanism that is entirely absent for L-tryptophan (which is hydroxylated to 5-HTP) and 5-HTP (which is directly decarboxylated to serotonin) . Furthermore, the position of the hydroxyl group dictates the compound's recognition by TPH; only the 7-hydroxy regioisomer has been shown to be efficiently processed by this enzyme to produce a specific, potent cytotoxin . Analytical differentiation is equally critical, as 4-, 6-, and 7-hydroxytryptophan exhibit distinct chromatographic and spectral properties, requiring the use of the correct isomer as a certified reference standard for accurate identification and quantification .

7-Hydroxy-L-tryptophan: Quantifiable Differentiation from L-Tryptophan, 5-HTP, and Positional Isomers in Selectivity, Cytotoxicity, and Analytical Contexts


Selective Substrate Conversion by Tryptophan Hydroxylase: 7-HTP vs. L-Tryptophan

7-Hydroxy-L-tryptophan (7-HTP) is converted by the enzyme tryptophan hydroxylase (TPH) into the potent cytotoxin 5,7-dihydroxytryptamine (5,7-DHT). This conversion is a unique metabolic pathway not shared by the natural substrate L-tryptophan, which is instead hydroxylated to 5-HTP and subsequently to serotonin. The cytotoxicity of 7-HTP is entirely dependent on this TPH-mediated conversion; it is blocked by the specific TPH inhibitor parachlorophenylalanine . This demonstrates that the 7-hydroxy analog hijacks the enzyme's active site to produce a toxic product, a mechanism completely absent for L-tryptophan .

Oncology Tumor Metabolism Enzymatic Prodrug Activation

Differential Cytotoxicity: 7-HTP Selectivity for TPH-Expressing Tumor Cells

In a controlled cell culture study, 7-hydroxytryptophan demonstrated potent and highly selective cytotoxicity against cell lines that express tryptophan hydroxylase (TPH), the enzyme required for serotonin biosynthesis. The compound was found to be a potent cytotoxin against these serotonin-producing tumor cells. In stark contrast, cell lines that did not express TPH were unaffected by the compound, confirming its mechanism as a targeted, enzyme-activated prodrug . This is in direct contrast to conventional chemotherapeutic agents like streptozocin, fluorouracil, and doxorubicin, which lack this intrinsic TPH-based selectivity and are associated with disappointing outcomes in these tumor types .

Cancer Cell Biology Selective Cytotoxicity Neuroendocrine Tumors

Analytical Differentiation: 7-Hydroxytryptophan as a Distinct Chromatographic and Spectroscopic Standard

An HPLC method with UV and fluorescence detection was developed for the determination of γ-radiation-induced products in aqueous tryptophan solutions. To enable this analysis, 4-, 6-, and 7-hydroxytryptophan were individually synthesized and purified to a level suitable for use as analytical reference substances . The study successfully resolved and quantified these regioisomers, including 7-hydroxytryptophan, as distinct chemical entities, confirming that each isomer requires a specific, purified standard for accurate identification and quantification .

Analytical Chemistry Method Validation Reference Standards

Comparative Substrate Specificity of Tryptophan Hydroxylase for 7-HTP vs. Other Tryptophan Analogs

The enzyme tryptophan hydroxylase (TPH), which normally hydroxylates L-tryptophan at the 5-position to form 5-HTP, has been shown to possess a degree of substrate promiscuity. The study by Walther et al. (2002) demonstrated that TPH is capable of metabolizing the 7-hydroxy analog (7-HTP) in situ to a potent toxin . This finding positions 7-HTP as a specific tool compound to probe the active site plasticity and the functional consequences of alternative substrate processing by TPH, a capability not shared by the natural substrate L-tryptophan or the direct product 5-HTP .

Enzymology Substrate Profiling Biocatalysis

Biosynthetic Incorporation Efficiency: A Note on 7-Azatryptophan vs. 5-Hydroxytryptophan, Informing Expectations for 7-HTP

In a study evaluating tryptophan analogs as spectroscopic probes, the biosynthetic incorporation efficiency of 5-hydroxytryptophan (5HW) and 7-azatryptophan (7AW) into staphylococcal nuclease was quantified. Using a Trp auxotrophic E. coli expression system, approximately 95% incorporation was achieved for 5HW at a specific position, and approximately 98% incorporation for 7AW . While this study does not directly report data for 7-HTP, it establishes a class-level benchmark for the successful biosynthetic incorporation of non-canonical tryptophan analogs, particularly those with modifications on the indole ring . This context is valuable for researchers considering 7-HTP for similar protein labeling or structure-function studies, as it suggests that the 7-hydroxy analog may also be compatible with ribosomal translation systems, though direct experimental validation would be required.

Protein Engineering Unnatural Amino Acid Incorporation Spectroscopic Probes

7-Hydroxy-L-tryptophan: High-Impact Application Scenarios Based on Quantified Differentiation


Oncology Research: Targeted Cytotoxicity Models for Serotonin-Producing Tumors

7-HTP is uniquely positioned for use as a molecular tool in developing and validating targeted therapies for neuroendocrine tumors like carcinoids and small cell lung carcinomas. Its mechanism of action, wherein it is selectively converted by tryptophan hydroxylase (TPH) into a potent cytotoxin (5,7-DHT) within tumor cells, provides a model system for studying enzyme-activated prodrug strategies and autocrine growth factor interference. Procurement of 7-HTP is essential for researchers requiring a TPH-specific cytotoxic agent to study cell death pathways in TPH-positive cancer cell lines and to test the efficacy of this targeted approach in preclinical models .

Analytical Chemistry: Certified Reference Standard for Hydroxytryptophan Isomer Quantification

In analytical laboratories developing and validating methods for the detection and quantification of tryptophan metabolites and oxidative stress markers, 7-HTP serves as an indispensable certified reference standard. Its synthesis and purification for use in HPLC method development confirm that accurate identification and quantification of the 7-hydroxy isomer in complex biological or environmental samples require the use of the specific, well-characterized compound. Researchers and quality control units should procure 7-HTP to ensure method accuracy, precision, and reproducibility when analyzing samples for 7-hydroxytryptophan, as it cannot be substituted with the 4- or 6-hydroxy isomers .

Enzymology and Biochemistry: Probing Tryptophan Hydroxylase Substrate Specificity and Catalytic Plasticity

For enzymologists studying the structure, function, and substrate specificity of tryptophan hydroxylase (TPH), 7-HTP is a critical tool compound. Its ability to act as an alternative substrate for TPH, leading to the production of the cytotoxic 5,7-DHT instead of the natural product 5-HTP, provides a unique probe for investigating the enzyme's active site geometry, catalytic mechanism, and the factors governing substrate recognition and metabolic outcome. Procurement of 7-HTP enables detailed kinetic and structural studies that are not possible with the natural substrate L-tryptophan or the product 5-HTP .

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